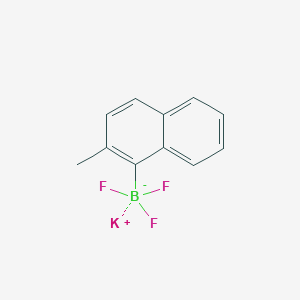
Potassium trifluoro(2-methylnaphthalen-1-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(2-methylnaphthalen-1-yl)borate is an organoboron compound with the molecular formula C11H9BF3K and a molecular weight of 248.09 g/mol . This compound is part of the potassium organotrifluoroborate family, known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-methylnaphthalen-1-yl)borate can be synthesized through the reaction of 2-methylnaphthalene with potassium trifluoroborate under specific conditions. The process typically involves the use of a base such as potassium hydroxide (KOH) and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(2-methylnaphthalen-1-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions without degrading the boron functionality.
Reduction: It can participate in reduction reactions, often facilitated by reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) and THF .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(2-methylnaphthalen-1-yl)borate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium trifluoro(2-methylnaphthalen-1-yl)borate involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group provides stability and reactivity, allowing the compound to participate in cross-coupling reactions efficiently. The molecular targets and pathways involved include the formation of carbon-carbon bonds through palladium-catalyzed processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(4-methylnaphthalen-1-yl)borate
- Potassium trifluoro(pyrrolidin-1-yl)methylborate
- Potassium trifluoro(N-methylheteroaryl)borates
Uniqueness
Potassium trifluoro(2-methylnaphthalen-1-yl)borate is unique due to its specific structural configuration, which provides distinct reactivity patterns compared to other organotrifluoroborates. Its stability under oxidative conditions and versatility in cross-coupling reactions make it a valuable reagent in various fields of research and industry .
Eigenschaften
Molekularformel |
C11H9BF3K |
|---|---|
Molekulargewicht |
248.10 g/mol |
IUPAC-Name |
potassium;trifluoro-(2-methylnaphthalen-1-yl)boranuide |
InChI |
InChI=1S/C11H9BF3.K/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13,14)15;/h2-7H,1H3;/q-1;+1 |
InChI-Schlüssel |
MNHBHLVGKCWDIK-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C=CC2=CC=CC=C12)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


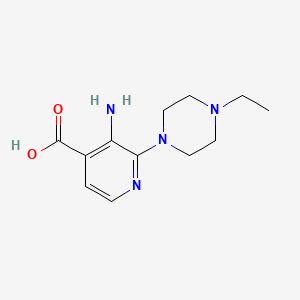
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
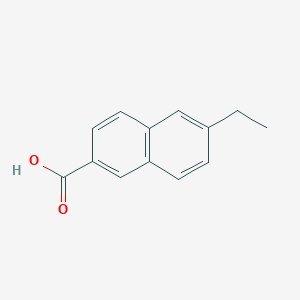
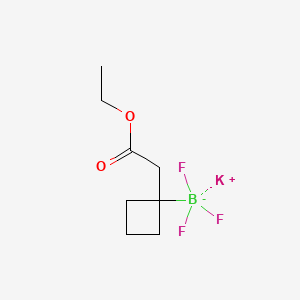
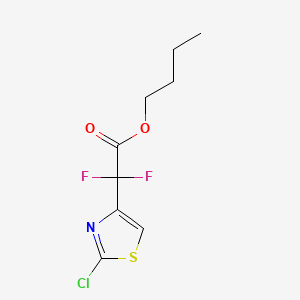
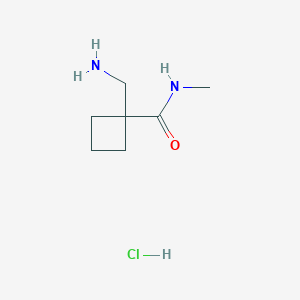

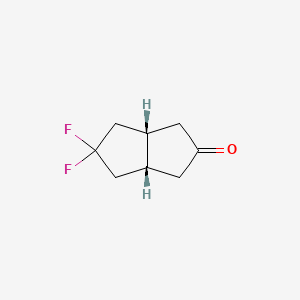
![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)




![5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione](/img/structure/B13488282.png)
